An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG3-NHS ester): A Trifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG3-NHS ester): A Trifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the trifunctional linker, N-(Azido-PEG3)-N-bis(PEG3-NHS ester). It is designed to equip researchers and drug development professionals with the detailed information necessary for its effective use in complex bioconjugation strategies, such as the development of antibody-drug conjugates (ADCs) and bispecific molecules.
Core Chemical Structure and Properties
N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring three reactive functional groups: one azide (B81097) (-N₃) and two N-hydroxysuccinimide (NHS) esters. The central nitrogen atom serves as the branching point. Each arm consists of a PEG3 spacer, which enhances water solubility and provides spatial separation between the conjugated molecules, mitigating steric hindrance.
The azide group serves as a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[] These reactions are known for their high efficiency, specificity, and biocompatibility.[] The two NHS esters are highly reactive towards primary amines (such as the ε-amino group of lysine (B10760008) residues in proteins) under mild basic conditions (pH 7-9), forming stable amide bonds.[2][3]
The trifunctional nature of this linker allows for the conjugation of up to three different molecules, or more commonly, the attachment of two identical or different molecules to a central scaffold that is then linked to a third molecule. This is particularly advantageous in the construction of bispecific antibodies, dual-payload ADCs, and other multivalent therapeutic or diagnostic agents.
Table 1: Physicochemical Properties of N-(Azido-PEG3)-N-bis(PEG3-NHS ester)
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₅₆N₆O₁₇ | [4] |
| Molecular Weight | 820.84 g/mol | [4] |
| CAS Number | 2055042-58-3 | [4] |
| Appearance | White to off-white solid or oil | General observation |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents.[4] Limited solubility in aqueous buffers. | [4] |
| Storage Conditions | Store at -20°C, desiccated to prevent hydrolysis of NHS esters.[4] | [4] |
Experimental Protocols
The utility of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is best illustrated through its application in the synthesis of complex biomolecules. The following protocols are based on established methodologies for NHS ester and azide reactions and are exemplified by the synthesis of a bispecific heterodimer targeting Prostate-Specific Membrane Antigen (PSMA) and Neurotensin (B549771) Receptor 1 (NTR1), as described by Ma et al. (2019).
General Considerations for Handling and Use
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with increasing pH.[5] Stock solutions should be prepared in anhydrous organic solvents like DMSO or DMF and used immediately.[2] It is recommended to bring the reagent to room temperature before opening to prevent moisture condensation.[6]
-
Buffer Selection for NHS Ester Reactions: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended target for reaction with the NHS ester.[2] Phosphate-buffered saline (PBS) at pH 7.2-8.5 is a commonly used buffer for these reactions.[3]
-
Click Chemistry: The azide group can be reacted with an alkyne-modified molecule. For CuAAC, a copper(I) catalyst is required, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[] Ligands such as TBTA can be used to stabilize the copper(I) and improve reaction efficiency.[7] For SPAAC, a strained alkyne (e.g., DBCO, BCN) is used, which reacts with the azide without the need for a catalyst, offering better biocompatibility for in vivo applications.[]
Protocol for the Synthesis of a Bispecific Heterodimer (based on Ma et al., 2019)
This protocol outlines the general steps for conjugating two different targeting moieties to the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) linker.
Materials:
-
N-(Azido-PEG3)-N-bis(PEG3-NHS ester)
-
Targeting Moiety 1 (TM1) with a primary amine (e.g., a PSMA-targeting ligand with a lysine residue)
-
Targeting Moiety 2 (TM2) with a primary amine (e.g., a Neurotensin peptide analog)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Purification system: High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Dissolution of Reagents:
-
Dissolve N-(Azido-PEG3)-N-bis(PEG3-NHS ester) in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Dissolve TM1 and TM2 in the reaction buffer.
-
-
Stepwise Conjugation (Sequential Addition):
-
To a solution of TM1 in the reaction buffer, add a 1.5-fold molar excess of the N-(Azido-PEG3)-N-bis(PEG3-NHS ester) stock solution.
-
Add a small amount of TEA or DIPEA to maintain the pH at 8.0-8.5.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
Monitor the reaction progress by HPLC to confirm the formation of the mono-conjugated intermediate.
-
Once the first conjugation is complete, add a 1.5-fold molar excess of TM2 to the reaction mixture.
-
Continue the reaction at room temperature for another 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Purify the resulting bispecific heterodimer (TM1-linker-TM2) by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Table 2: Representative Reaction Conditions for Bioconjugation
| Reaction Type | Reagents & Conditions | Typical Molar Excess of Linker | Reaction Time | pH |
| NHS Ester-Amine Coupling | Primary amine-containing molecule, N-(Azido-PEG3)-N-bis(PEG3-NHS ester), PBS or bicarbonate buffer | 1.5 to 10-fold | 1-4 hours at RT or overnight at 4°C | 7.2 - 8.5 |
| CuAAC Click Chemistry | Azide-functionalized molecule, alkyne-functionalized molecule, CuSO₄, Sodium Ascorbate, ligand (e.g., TBTA) | N/A | 1-12 hours at RT | 4 - 11 |
| SPAAC Click Chemistry | Azide-functionalized molecule, strained alkyne (e.g., DBCO)-functionalized molecule | N/A | 1-24 hours at RT or 4°C | Neutral |
Applications in Drug Development and Research
The unique trifunctional architecture of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) makes it a valuable tool in several areas of drug development and biomedical research.
-
Bispecific Molecules: As demonstrated in the protocol above, this linker is ideal for creating bispecific molecules that can simultaneously engage two different targets. In the context of cancer therapy, this can be used to target two different receptors on a cancer cell to enhance specificity and efficacy, or to bridge an immune cell to a cancer cell.[8]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach two drug molecules to a single point on an antibody, thereby increasing the drug-to-antibody ratio (DAR). The azide group can then be used for further functionalization, such as the attachment of an imaging agent or a second type of drug.
-
Targeted Drug Delivery: The linker can be used to construct targeted drug delivery systems where two different targeting ligands are attached to a nanoparticle or a polymer backbone, with the azide available for drug conjugation. This can improve the targeting efficiency and overcome tumor heterogeneity.[8]
-
Diagnostic Agents: The ability to conjugate two different targeting moieties and an imaging agent (via the azide) makes this linker suitable for the development of sophisticated diagnostic probes for techniques like PET imaging.[8]
Signaling Pathways and Experimental Workflows
The utility of N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is often realized in the context of targeting specific cellular signaling pathways. For instance, in the work by Ma et al. (2019), the synthesized bispecific heterodimer targets Prostate-Specific Membrane Antigen (PSMA) and Neurotensin Receptor 1 (NTR1), both of which are implicated in prostate cancer progression.[8]
Signaling Pathways
PSMA Signaling: PSMA is a transmembrane protein highly expressed on prostate cancer cells. Its signaling is complex and can influence cell survival and proliferation. One key mechanism involves the interaction of PSMA with the scaffolding protein RACK1, which leads to a shift from the MAPK/ERK pathway towards the PI3K/AKT survival pathway.[9][10]
NTR1 Signaling: Neurotensin receptor 1 (NTR1) is a G protein-coupled receptor (GPCR) that, upon binding to its ligand neurotensin, can activate multiple downstream signaling cascades. These include the Gαq/11-PLC-PKC pathway, which can lead to the activation of the MAPK/ERK pathway, and also pathways involving Gαi/o and Gαs.[11][12] The activation of these pathways can promote cancer cell proliferation and survival.[13]
The rationale for a bispecific agent targeting both PSMA and NTR1 is to address the heterogeneity of prostate cancer, where tumors may have varying expression levels of these two receptors.
Experimental and Logical Workflows
Below are diagrams generated using Graphviz to visualize the experimental workflow for synthesizing a bispecific molecule and the targeted signaling pathways.
Caption: Experimental workflow for the synthesis of a bispecific molecule.
Caption: Targeted signaling pathways in prostate cancer.
Conclusion
N-(Azido-PEG3)-N-bis(PEG3-NHS ester) is a powerful and versatile trifunctional linker that enables the construction of complex and multivalent biomolecules. Its well-defined structure, featuring two amine-reactive NHS esters and a bioorthogonal azide group, coupled with the beneficial properties of PEG spacers, makes it an invaluable tool for researchers and professionals in drug development and biomedical research. The ability to create bispecific molecules and dual-payload conjugates opens up new avenues for developing more effective and targeted therapies for diseases such as cancer. A thorough understanding of its chemical properties and reaction kinetics is crucial for its successful implementation in advanced bioconjugation strategies.
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. covachem.com [covachem.com]
- 4. N-(Azido-PEG3)-N-bis(PEG3-NHS ester) | PEG derivatives | TargetMol [targetmol.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 8. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. urotoday.com [urotoday.com]
- 10. researchgate.net [researchgate.net]
- 11. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]

